This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms. It is classified as a pyrimidin-4-ol due to the hydroxyl group (-OH) attached at the fourth position of the pyrimidine ring.
The synthesis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol typically involves multi-step reactions starting from simpler precursors. Common methods include:
For instance, one synthetic route involves the introduction of the methylthio group followed by trifluoromethylation using a suitable electrophile, yielding the desired product after purification steps such as recrystallization or chromatography .
The molecular structure of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol can be described in detail using various chemical representations:
CSC1=NC(=CC(=O)N1)C(F)(F)F
InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12)
The compound participates in various chemical reactions typical for pyrimidine derivatives:
The mechanism of action for 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol is primarily studied in the context of its biological applications:
Research indicates that compounds with similar structures can interact with ATP-binding sites on kinases, suggesting that this compound may exhibit similar properties .
The physical and chemical properties of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol are crucial for understanding its behavior in various environments:
The applications of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol span various fields:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7